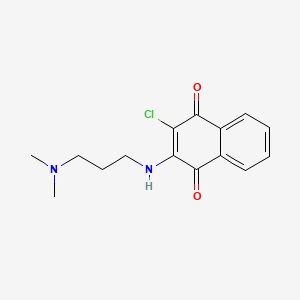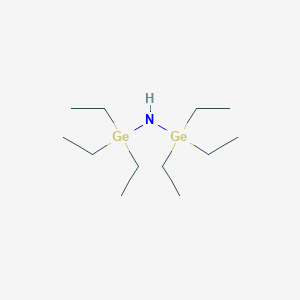
1,1,1-Triethyl-N-(triethylgermyl)germanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Triethyl-N-(triethylgermyl)germanamine is a chemical compound that belongs to the class of organogermanium compounds. These compounds are characterized by the presence of germanium atoms bonded to organic groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Triethyl-N-(triethylgermyl)germanamine typically involves the reaction of germanium tetrachloride with triethylgermanium hydride in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The general reaction scheme is as follows:
GeCl4+(C2H5)3GeH→(C2H5)3GeGe(C2H5)3+HCl
The reaction is typically conducted at elevated temperatures (around 100-150°C) and may require the use of a solvent such as toluene or hexane to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity .
化学反応の分析
Types of Reactions
1,1,1-Triethyl-N-(triethylgermyl)germanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.
Substitution: The compound can undergo substitution reactions where one or more of the ethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions are usually conducted in anhydrous solvents under inert atmosphere.
Major Products Formed
Oxidation: Germanium dioxide (GeO2) and other germanium oxides.
Reduction: Lower oxidation state germanium compounds.
Substitution: Various substituted organogermanium compounds depending on the nature of the substituent introduced.
科学的研究の応用
1,1,1-Triethyl-N-(triethylgermyl)germanamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds. It is also used in the study of germanium chemistry and its reactivity.
Biology: Investigated for its potential biological activity, including anti-cancer and anti-viral properties.
Medicine: Explored for its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.
Industry: Used in the production of germanium-based materials, including semiconductors and optical materials.
作用機序
The mechanism of action of 1,1,1-Triethyl-N-(triethylgermyl)germanamine involves its interaction with molecular targets and pathways within biological systems. The compound can interact with cellular components such as proteins and nucleic acids, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may exert its effects through the modulation of cellular signaling pathways and the inhibition of specific enzymes .
類似化合物との比較
Similar Compounds
Triethylgermanium hydride: A related compound with similar chemical properties but different reactivity.
Triphenylgermanium hydride: Another organogermanium compound with phenyl groups instead of ethyl groups.
Dimethylgermanium dichloride: A compound with methyl groups and chlorine atoms bonded to germanium.
Uniqueness
1,1,1-Triethyl-N-(triethylgermyl)germanamine is unique due to its specific structure, which includes two germanium atoms bonded to ethyl groups. This structure imparts distinct chemical properties and reactivity compared to other organogermanium compounds.
特性
CAS番号 |
17846-59-2 |
|---|---|
分子式 |
C12H31Ge2N |
分子量 |
334.6 g/mol |
IUPAC名 |
[diethyl-(triethylgermylamino)germyl]ethane |
InChI |
InChI=1S/C12H31Ge2N/c1-7-13(8-2,9-3)15-14(10-4,11-5)12-6/h15H,7-12H2,1-6H3 |
InChIキー |
HBNOEDULKBUYRM-UHFFFAOYSA-N |
正規SMILES |
CC[Ge](CC)(CC)N[Ge](CC)(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Morpholine, 4-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B14700230.png)
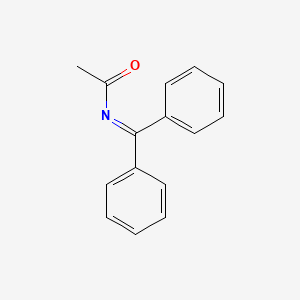
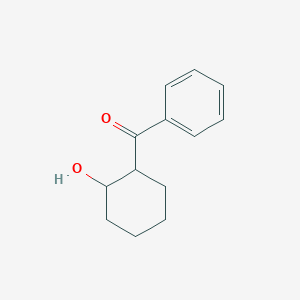
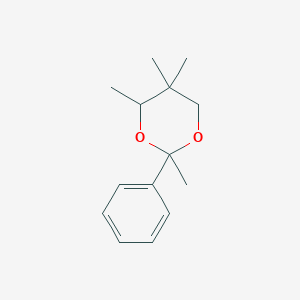
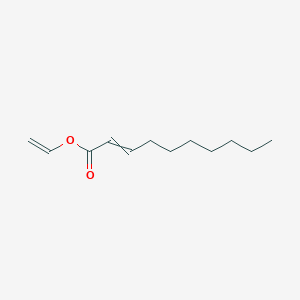
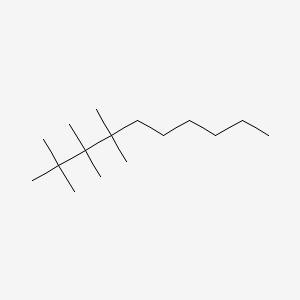
![14-oxa-10-azatetracyclo[8.6.0.02,7.012,16]hexadeca-1(16),2,4,6,8,11-hexaene-13,15-dione](/img/structure/B14700274.png)



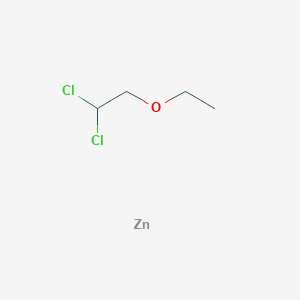
![Heptadecyl 3-[bis(2-chloroethyl)amino]-4-methylbenzoate](/img/structure/B14700297.png)

